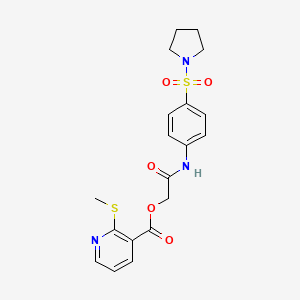
2-Oxo-2-((4-(pyrrolidin-1-ylsulfonyl)phenyl)amino)ethyl 2-(methylthio)nicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxo-2-((4-(pyrrolidin-1-ylsulfonyl)phenyl)amino)ethyl 2-(methylthio)nicotinate is a complex organic compound featuring a pyrrolidine ring, a sulfonyl group, and a nicotinate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-((4-(pyrrolidin-1-ylsulfonyl)phenyl)amino)ethyl 2-(methylthio)nicotinate typically involves multiple steps, including the formation of the pyrrolidine ring, sulfonylation, and esterification. One common approach is to start with the preparation of the pyrrolidine ring through cyclization reactions. The sulfonyl group is then introduced via sulfonylation reactions using reagents such as sulfonyl chlorides. Finally, the nicotinate ester is formed through esterification reactions involving nicotinic acid derivatives .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of greener reaction conditions to reduce the use of hazardous solvents and reagents .
化学反応の分析
Types of Reactions
2-Oxo-2-((4-(pyrrolidin-1-ylsulfonyl)phenyl)amino)ethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the ester moiety, using reagents such as alkoxides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkoxides, amines, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties, which can be explored in preclinical and clinical studies.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
作用機序
The mechanism of action of 2-Oxo-2-((4-(pyrrolidin-1-ylsulfonyl)phenyl)amino)ethyl 2-(methylthio)nicotinate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The pyrrolidine ring and sulfonyl group may play a role in binding to enzymes or receptors, while the nicotinate ester could influence the compound’s pharmacokinetics and bioavailability .
類似化合物との比較
Similar Compounds
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidin-2-one and pyrrolidin-2,5-dione, which exhibit various biological activities.
Sulfonyl compounds: Molecules with sulfonyl groups, such as sulfonamides, which are known for their antimicrobial properties.
Nicotinate esters: Esters of nicotinic acid, which are used in the synthesis of pharmaceuticals and other bioactive compounds.
Uniqueness
2-Oxo-2-((4-(pyrrolidin-1-ylsulfonyl)phenyl)amino)ethyl 2-(methylthio)nicotinate is unique due to its combination of structural features, including the pyrrolidine ring, sulfonyl group, and nicotinate ester. This combination may confer distinct biological activities and pharmacological properties that are not observed in similar compounds .
特性
分子式 |
C19H21N3O5S2 |
|---|---|
分子量 |
435.5 g/mol |
IUPAC名 |
[2-oxo-2-(4-pyrrolidin-1-ylsulfonylanilino)ethyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C19H21N3O5S2/c1-28-18-16(5-4-10-20-18)19(24)27-13-17(23)21-14-6-8-15(9-7-14)29(25,26)22-11-2-3-12-22/h4-10H,2-3,11-13H2,1H3,(H,21,23) |
InChIキー |
YEBDJLBBLPQTKQ-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(C=CC=N1)C(=O)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B13362822.png)
![(S)-N-(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide](/img/structure/B13362825.png)
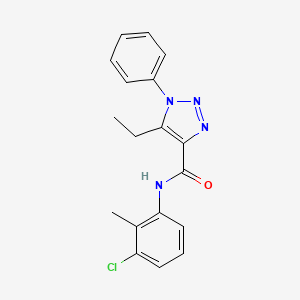
![3-[(Benzylsulfanyl)methyl]-6-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362841.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13362849.png)

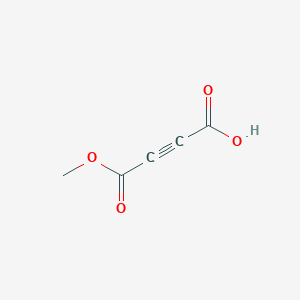
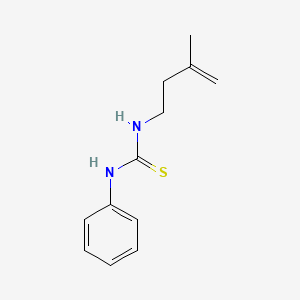
![2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]-N-[2-(pyrimidin-2-ylamino)ethyl]acetamide](/img/structure/B13362879.png)
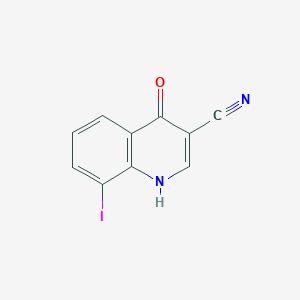
![3-[(2,4-dichlorobenzyl)oxy]-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4(3H)-quinazolinone](/img/structure/B13362891.png)
![5-Phenyl-5,7-dihydrobenzo[b]indolo[3,2-h]carbazole](/img/structure/B13362892.png)
![2-{[(4-Bromo-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13362919.png)
![6-(3-Fluorophenyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362926.png)
